molecular formula C26H29N5S B1226339 1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea

1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea

Cat. No. B1226339
M. Wt: 443.6 g/mol
InChI Key: UXAPDUYGWUVEAS-UHFFFAOYSA-N
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Description

1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea is a member of thioureas.

Scientific Research Applications

Synthesis and Application in Heterocyclic Chemistry

Compounds related to benzimidazole, such as 1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea, play a significant role in the field of heterocyclic chemistry. They are used as starting materials in the synthesis of various heterocyclic compounds. For instance, Ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate has been used to develop solvent-free preparation methods for pyrimido[1,6a]benzimidazol-4-carboxylates, showcasing the utility of benzimidazole derivatives in synthesizing diverse heterocyclic structures (Meziane et al., 1998).

Anticancer Properties

Benzimidazole derivatives have shown potential as anticancer agents. For example, certain urea and thiourea derivatives containing the benzimidazole group have demonstrated cytotoxicity against breast cancer cell lines. This indicates that derivatives similar to 1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea might be potential candidates for anticancer research (Siddig et al., 2021).

Synthesis of Novel Compounds

The synthesis of novel compounds using benzimidazole derivatives is an active area of research. For instance, various novel heteropentalenes have been synthesized using derivatives of cyclic thioureas, showcasing the versatility of benzimidazole-related compounds in the creation of new chemical entities (Beer et al., 1980).

properties

Product Name

1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea

Molecular Formula

C26H29N5S

Molecular Weight

443.6 g/mol

IUPAC Name

1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(pyridin-3-ylmethyl)thiourea

InChI

InChI=1S/C26H29N5S/c1-17-7-8-18(2)22(12-17)30-26(32)31(16-21-6-5-10-27-15-21)11-9-25-28-23-13-19(3)20(4)14-24(23)29-25/h5-8,10,12-15H,9,11,16H2,1-4H3,(H,28,29)(H,30,32)

InChI Key

UXAPDUYGWUVEAS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=S)N(CCC2=NC3=C(N2)C=C(C(=C3)C)C)CC4=CN=CC=C4

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)N(CCC2=NC3=C(N2)C=C(C(=C3)C)C)CC4=CN=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea
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1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea
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1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea
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1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea
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1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea
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1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea

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